2-(3,5-Dibenzyloxyphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-7-19(8-4-1)17-27-22-13-21(24-16-25-11-12-26-24)14-23(15-22)28-18-20-9-5-2-6-10-20/h1-10,13-15,24-26H,11-12,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZVTYHZYBFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606700 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65709-43-5 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 3,5 Dibenzyloxyphenyl Piperazine and Its Analogues
Established Synthetic Pathways for Piperazine (B1678402) Ring Formation
The formation of the piperazine ring, a key structural motif in many biologically active compounds, can be achieved through several reliable synthetic routes. nih.govnih.gov These methods are often chosen for their versatility and applicability to a wide range of substrates. nih.gov
Cyclization Reactions via Amide Bond Formation
One common approach to constructing the piperazine ring is through intramolecular cyclization involving the formation of amide bonds. nih.gov This strategy often begins with the reaction of a suitable diamine with a dicarboxylic acid or its derivative. For instance, the reaction of an ethylenediamine (B42938) derivative with a substituted α-ketoester can lead to a 3,4-dehydropiperazine-2-one intermediate. google.com This intermediate can then be reduced to the corresponding piperazine. google.com The formation of the amide bond is a critical step and can be facilitated by various coupling reagents, such as carbodiimides and phosphonium (B103445) reagents, which help to activate the carboxylic acid group. qyaobio.com The choice of coupling reagent and reaction conditions can be crucial to avoid side reactions like epimerization. qyaobio.com
A specific example involves the reaction of N-methylethylenediamine with methyl benzoylformate in the presence of acetic acid to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. google.com This intermediate is then reduced to form the piperazine ring. google.com Another approach involves the reductive cyclization of dioximes, which can be prepared from the sequential Michael addition of nitrosoalkenes to primary amines. nih.gov This method has been shown to be effective for producing piperazines with various substituents on both the carbon and nitrogen atoms. nih.gov
N-Alkylation Strategies for Piperazine Derivatives
N-alkylation is a fundamental method for introducing substituents onto the nitrogen atoms of the piperazine ring. nih.gov This is typically achieved through the reaction of a piperazine with an alkyl halide or sulfonate in the presence of a base. nih.govnih.gov However, a significant challenge in the N-alkylation of piperazine is controlling the degree of substitution, as the presence of two reactive nitrogen atoms can lead to a mixture of mono- and di-alkylated products. google.com
To achieve selective mono-alkylation, several strategies have been developed. One approach is to use a large excess of piperazine relative to the alkylating agent. researchgate.net Another effective method involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms. nih.govresearchgate.net The remaining free nitrogen can then be alkylated, followed by the removal of the protecting group to yield the mono-alkylated piperazine. researchgate.net Reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another valuable technique for N-alkylation that can prevent the formation of quaternary ammonium (B1175870) salts. nih.govresearchgate.net
C-Acylation Methodologies on the Piperazine Core
While N-acylation is more common, C-acylation of the piperazine core allows for the introduction of acyl groups onto the carbon atoms of the ring. This can be a more challenging transformation due to the lower reactivity of the C-H bonds compared to the N-H bonds. However, methods have been developed to achieve this. One strategy involves the use of organometallic reagents or the activation of the piperazine ring to facilitate electrophilic attack.
A method for the selective mono-acylation of piperazine has been developed using a flow system where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel. colab.ws The immobilized piperazine is then acylated, and the product is subsequently liberated. colab.ws Another approach involves the reaction of piperazine derivatives with bromoacetyl compounds to introduce acyl groups. nih.gov For instance, 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone) can serve as a precursor for novel bis(α-bromoketones) linked to the piperazine core. nih.gov These can then undergo further reactions to create more complex structures. nih.gov
Advanced Approaches for Carbon Atom Functionalization of Piperazine
Recent advancements in synthetic chemistry have provided more sophisticated tools for the direct functionalization of the carbon atoms within the piperazine ring. These methods offer greater control and efficiency in creating complex piperazine derivatives.
Regioselective C-H Functionalization Techniques
Direct C-H functionalization is an attractive strategy as it avoids the need for pre-functionalized starting materials. nsf.gov Significant progress has been made in the regioselective C-H functionalization of piperazines, allowing for the precise introduction of substituents at specific carbon positions. nsf.govacs.org
One notable approach utilizes photoredox catalysis to achieve site-selective C-H alkylation of piperazine substrates. acs.org This method relies on the electronic differentiation of the nitrogen atoms within the piperazine framework, which governs the regioselectivity of the alkylation. acs.org For example, in N-Boc-N'-aryl piperazines, functionalization can be directed to the position adjacent to the N-aryl group. acs.org The regioselectivity can also be influenced by the reaction temperature. acs.org Another strategy involves the use of SnAP (stannyl amine protocol) reagents, which generate radicals from tin-substituted starting materials to achieve cyclization and C-C bond formation with imines, leading to functionalized piperazines. encyclopedia.pub
Palladium-Catalyzed Carboamination Reactions for Piperazine Synthesis
Palladium-catalyzed reactions have become powerful tools for the synthesis of complex nitrogen-containing heterocycles, including piperazines. nih.govnih.gov Palladium-catalyzed carboamination reactions, in particular, offer a modular and stereoselective route to substituted piperazines. nih.govnih.gov
This strategy involves the reaction between an aryl or alkenyl halide and a substituted ethylenediamine derivative in the presence of a palladium catalyst. nih.govnih.gov The reaction proceeds via a catalytic cycle that typically involves oxidative addition of the halide to a Pd(0) complex, followed by amination and subsequent intramolecular carbopalladation onto an alkene. nih.gov This methodology allows for the construction of piperazines with varying substituents at multiple positions with good to excellent diastereoselectivity. nih.govnih.gov For instance, enantiomerically enriched cis-2,6-disubstituted piperazines can be synthesized from amino acid precursors using this approach. nih.govnih.gov Furthermore, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides another novel method for the modular synthesis of highly substituted piperazines. acs.org
Synthesis of Dibenzyloxyphenyl-Containing Precursors and Intermediates
The construction of the 2-(3,5-dibenzyloxyphenyl)piperazine scaffold fundamentally relies on the availability of key precursors bearing the 3,5-dibenzyloxyphenyl moiety. These intermediates are typically synthesized from commercially available starting materials like 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone.
A common strategy involves the Williamson ether synthesis to introduce the benzyl (B1604629) protecting groups. For instance, 3,5-dihydroxyacetophenone can be treated with a base, such as potassium carbonate (K₂CO₃), and benzyl bromide (BnBr) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF) to yield 3,5-dibenzyloxyacetophenone. This ketone can then be further functionalized to create an appropriate electrophilic intermediate for piperazine ring formation.
One critical intermediate for the synthesis of 2-arylpiperazines is an α-haloketone, such as a phenacyl bromide. The 3,5-dibenzyloxyacetophenone can be brominated at the α-position using brominating agents like bromine (Br₂) in methanol (B129727) or N-bromosuccinimide (NBS) to produce 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone. This α-bromoketone serves as a key building block for subsequent reactions to construct the piperazine ring.
Another important class of precursors is the substituted benzaldehydes. For example, 3,5-dibenzyloxybenzaldehyde (B85893) can be utilized in condensation reactions with piperazine-2,5-dione scaffolds, followed by reduction, to form the desired 2-substituted piperazine. csu.edu.au The synthesis of this aldehyde typically starts from 3,5-dihydroxybenzoic acid, which is first esterified and then benzylated, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.
A summary of key precursor syntheses is presented below.
| Starting Material | Reagents | Intermediate | Purpose |
| 3,5-Dihydroxyacetophenone | 1. K₂CO₃, Benzyl bromide | 3,5-Dibenzyloxyacetophenone | Ketone for further functionalization |
| 3,5-Dibenzyloxyacetophenone | 2. Br₂ or NBS | 2-Bromo-1-(3,5-dibenzyloxyphenyl)ethanone | Electrophile for piperazine ring formation nih.gov |
| 3,5-Dihydroxybenzoic acid | 1. SOCl₂, MeOH 2. K₂CO₃, BnBr 3. LiAlH₄ 4. PCC or Dess-Martin periodinane | 3,5-Dibenzyloxybenzaldehyde | Precursor for condensation reactions csu.edu.au |
Specific Synthetic Routes Leading to this compound and Related Structures
Several synthetic strategies can be employed to construct the this compound molecule from the previously described precursors. These routes often focus on the formation of the heterocyclic piperazine ring.
Route 1: From α-Haloketone Intermediates
A well-established method for synthesizing 2-arylpiperazines begins with a phenacyl bromide derivative. nih.gov This asymmetric synthesis allows for the preparation of enantiomerically enriched products.
Azide (B81097) Displacement: The synthesis starts with the 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone precursor. This is subjected to an SN2 reaction with an azide source, such as sodium azide (NaN₃), to form 2-azido-1-(3,5-dibenzyloxyphenyl)ethanone.
Ketone Reduction: The ketone is then reduced to a hydroxyl group. Asymmetric reduction methods, like the Corey-Bakshi-Shibata (CBS) reduction, can be used to establish a specific stereochemistry at this center. nih.gov
Piperazine Ring Formation: The resulting azido (B1232118) alcohol is then converted into the piperazine. This typically involves reduction of the azide to an amine, protection of the amino and hydroxyl groups, and subsequent cyclization. A common approach involves the formation of a piperazine-2,3-dione intermediate which is then reduced to the final piperazine ring. nih.gov
Route 2: From Substituted Benzaldehydes and Diketopiperazines
This method utilizes the condensation of a benzaldehyde (B42025) with a pre-formed piperazine-2,5-dione (a cyclic dimer of α-amino acids). csu.edu.au
Condensation: 3,5-Dibenzyloxybenzaldehyde is condensed with a piperazine-2,5-dione, often N,N'-diacetylpiperazine-2,5-dione, in the presence of a base like sodium acetate (B1210297) in acetic anhydride. This reaction forms a (Z,Z)-bis(benzylidene)piperazine-2,5-dione. csu.edu.auchemrxiv.org
Reduction: The exocyclic double bonds and the ketone functionalities of the diketopiperazine are then reduced. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. csu.edu.auchemrxiv.org This reduction yields the desired 2,5-disubstituted piperazine. To obtain the mono-substituted product, a different starting diketopiperazine would be required.
Route 3: Cyclization with Bis(2-chloroethyl)amine (B1207034)
A direct method for forming the piperazine ring involves the cyclization of a primary amine with bis(2-chloroethyl)amine. nih.gov
Synthesis of the Arylamine: A key intermediate, 1-(3,5-dibenzyloxyphenyl)ethanamine, would need to be synthesized first, for instance, by reductive amination of 3,5-dibenzyloxyacetophenone.
Cyclization: The primary amine is then reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base to facilitate the double N-alkylation, thereby forming the piperazine ring directly on the aryl precursor. nih.gov
A comparison of these synthetic approaches is outlined in the table below.
| Route | Key Precursor | Key Reactions | Advantages |
| 1 | 2-Bromo-1-(3,5-dibenzyloxyphenyl)ethanone | Azide displacement, Asymmetric ketone reduction, Piperazinone reduction nih.gov | Allows for stereocontrol |
| 2 | 3,5-Dibenzyloxybenzaldehyde | Aldol-type condensation, Catalytic hydrogenation csu.edu.auchemrxiv.org | Utilizes readily available diketopiperazine scaffolds |
| 3 | 1-(3,5-Dibenzyloxyphenyl)ethanamine | Double N-alkylation with bis(2-chloroethyl)amine nih.gov | Direct formation of the piperazine ring |
Analytical Techniques for Structural Elucidation and Purity Assessment in Synthesis (General)
The confirmation of the structure and the assessment of the purity of synthesized compounds like this compound are critical steps in the synthetic process. A combination of spectroscopic and chromatographic techniques is employed for this purpose. unodc.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For the target molecule, one would expect to see characteristic signals for the aromatic protons of the dibenzyloxyphenyl group, the benzylic methylene (B1212753) protons, and the non-equivalent protons of the piperazine ring.
¹³C NMR reveals the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer structural clues through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. researchgate.net The high-resolution mass spectrometry (HRMS) variant provides a highly accurate molecular weight, which can be used to determine the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the target compound, one would look for characteristic absorption bands for N-H stretching (in the piperazine ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ether linkages). nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a synthesized compound. ntu.edu.iq By using a suitable column and mobile phase, the target compound can be separated from starting materials, by-products, and other impurities. A Diode-Array Detector (DAD) can provide UV spectra of the separated peaks, aiding in their identification. researchgate.net The purity is typically determined by the relative area of the product peak.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity assessment. researchgate.net It is often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS).
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. researchgate.net
The following table summarizes the primary uses of these analytical techniques in the context of synthesizing piperazine derivatives.
| Technique | Primary Application | Information Obtained |
| NMR (¹H, ¹³C, 2D) | Structural Elucidation | Detailed molecular structure, connectivity, stereochemistry csu.edu.au |
| MS (GC-MS, LC-MS, HRMS) | Molecular Weight Determination & Identification | Molecular formula, fragmentation patterns, confirmation of identity researchgate.netnih.gov |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (N-H, C-O, etc.) nih.gov |
| HPLC | Purity Assessment & Quantitative Analysis | Percentage purity, separation of isomers and impurities researchgate.netntu.edu.iq |
| X-ray Crystallography | Absolute Structure Determination | Precise 3D arrangement of atoms in a crystalline solid nih.gov |
Theoretical and Computational Investigations of 2 3,5 Dibenzyloxyphenyl Piperazine
Molecular Modeling and Docking Studies of 2-(3,5-Dibenzyloxyphenyl)piperazine and its Analogues
Molecular modeling and docking studies are pivotal in drug discovery, offering insights into how a ligand, such as this compound, might interact with its biological target. These computational techniques are essential for predicting the binding modes and affinities of novel compounds, thereby guiding the synthesis and optimization of potential drug candidates.
Prediction of Ligand-Receptor Interaction Modes
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sci-hub.se For instance, in the context of designing new anticancer agents, derivatives of 1,2-benzothiazine featuring a phenylpiperazine moiety have been docked into the DNA active site. nih.govmdpi.com These studies reveal that the piperazine (B1678402) ring, with its basic nitrogen atoms, can be protonated under physiological pH, facilitating interactions within the binding pocket. nih.govmdpi.com
Docking analyses of various piperazine derivatives have demonstrated their ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active sites of their target proteins. researchgate.net For example, docking studies of piperazine-tethered biphenyl-3-oxo-1,2,4-triazine analogs showed favorable contacts with amino acid residues in both the active and peripheral anionic sites of cholinesterase enzymes. researchgate.net Similarly, docking of piperazine-1,2,3-triazole scaffolds into the active sites of anticancer and antimicrobial targets provided insights into their binding interactions, helping to rationalize their biological activities. tandfonline.com
The specific interactions predicted by docking can guide the structural modification of lead compounds to enhance their potency and selectivity. For example, the observation of a clash between a ligand's substituent and a receptor residue can prompt the design of analogues with different substitution patterns to avoid this unfavorable interaction. nih.gov
Assessment of Binding Affinities and Energetics
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy. ugm.ac.id These scores are used to rank and prioritize compounds for further experimental testing. For example, in a study of piperazine derivatives targeting the dopamine (B1211576) D3 receptor, the binding affinities of a series of analogues were calculated to understand the structure-activity relationship (SAR). nih.gov
The binding energy calculations from docking studies can correlate with experimentally determined inhibitory concentrations (IC50) or binding constants (Ki). For instance, a study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH utilized docking to rationalize the observed SAR, where modifications to the piperazine ring led to significant changes in inhibitory activity. nih.gov
It's important to note that the accuracy of binding affinity prediction can be influenced by the chosen docking software and scoring function. Therefore, results are often interpreted in a comparative manner within a series of related compounds. The table below summarizes the binding affinities of selected piperazine derivatives against various receptors, as reported in different studies.
| Compound/Analogue Class | Target Receptor(s) | Reported Binding Affinity (Ki or IC50) | Reference |
| 2-(methoxyphenyl)piperazine derivatives | 5-HT1A | Ki = 0.12-0.63 nM for high-affinity compounds | nih.gov |
| Piperazine-tethered biphenyl-3-oxo-1,2,4-triazine analogs | Cholinesterase | IC50 values reported for various derivatives | researchgate.net |
| Piperazine-1,2,3-triazole scaffolds | Anticancer/Antimicrobial targets | IC50 values reported for potent analogs (e.g., 5.22 ± 0.05 μM) | tandfonline.com |
| 1-(5-isoquinolinesulfonyl)piperazine analogues | M. tuberculosis IMPDH | MIC90 and IC50 values reported for a library of 49 compounds | nih.gov |
| Multi-target heterocycle piperazine derivatives | D2, 5-HT1A, 5-HT2A | High affinity for multiple receptors reported for lead compounds | researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility and stability of ligands like this compound and their complexes with target receptors. nih.gov These simulations model the movement of atoms over time, offering insights into the dynamic nature of molecular interactions that are not captured by static docking studies. nih.gov
The conformational analysis of piperazine derivatives is crucial as the piperazine ring can adopt different conformations, such as chair and boat forms, which can influence its binding to a receptor. rsc.orgrsc.org Studies have shown that the flexibility of piperazine derivatives can be a critical factor in their biological activity. nih.gov For example, MD simulations of phenyl-piperazine scaffolds targeting the eIF4A1 ATP-binding site were used to assess the stability of the predicted binding poses and evaluate the energetics of the ligand-protein interactions over time. nih.gov
MD simulations can also reveal the importance of conformational adaptability upon complex formation. A study on piperazine derivatives as HIV-1 replication inhibitors suggested that the flexibility of these molecules was more significant for their inhibitory activity than previously assumed. nih.gov Furthermore, MD simulations of piperazine-substituted naphthoquinone derivatives with PARP-1 and PARP-2 proteins were conducted to assess the stability of the ligand-protein complexes. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. jksus.org These calculations can provide detailed information about the molecule's electronic structure, reactivity, and spectroscopic properties.
DFT calculations have been used to optimize the geometry of piperazine derivatives and to calculate various molecular properties, including bond lengths, bond angles, and dihedral angles. jksus.org The calculated geometric parameters can be compared with experimental data, for example from X-ray crystallography, to validate the computational model. jksus.org
Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as infrared (IR) and Raman spectra. bohrium.com The calculated vibrational frequencies can be compared with experimental spectra to aid in the characterization of the synthesized compounds. bohrium.com
The electronic properties of piperazine derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined using quantum chemical methods. bohrium.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. bohrium.com The molecular electrostatic potential (MEP) can be calculated to identify the electrophilic and nucleophilic sites of the molecule, which is important for understanding its interactions with other molecules. jksus.org
In Silico Screening and Virtual Library Design for Piperazine-Based Scaffolds
The piperazine scaffold is a popular choice for the design of virtual libraries for in silico screening. enamine.net Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Several studies have reported the design and construction of diverse libraries of piperazine-based compounds. For example, a DNA-encoded chemical library (DECL) based on stereochemically diverse piperazine scaffolds was created, resulting in a library of 77 million compounds. researchgate.netnih.gov Cheminformatic analysis of this library demonstrated that it occupies a wide range of chemical space and that the piperazine scaffold confers different shape diversity compared to other commonly used scaffolds. researchgate.netnih.gov
Virtual screening of piperazine-based libraries has been successfully used to identify potential inhibitors for various targets. researchgate.net For instance, in silico screening of N-substituted 7-piperazin-1-ylfluoroquinolone derivatives was performed to identify potential DNA gyrase inhibitors. researchgate.net Similarly, a ligand-based virtual screening approach was used to identify potential anthelmintic compounds from a library of piperazine-like substructures. nih.gov These studies highlight the utility of in silico screening and virtual library design in the discovery of new drug candidates based on the versatile piperazine scaffold.
Pharmacological and Biological Investigations of 2 3,5 Dibenzyloxyphenyl Piperazine and Piperazine Based Scaffolds
In Vitro Pharmacological Profiling of Piperazine (B1678402) Derivatives
The in vitro evaluation of piperazine derivatives has revealed a wide spectrum of pharmacological activities, targeting various receptors and enzymes.
Receptor Binding Assays (e.g., Monoamine Transporters, Sigma Receptors, 5-HT1A Receptors)
Piperazine derivatives have demonstrated notable binding affinities for a range of neurotransmitter receptors. ijrrjournal.com Studies have shown their interaction with monoamine transporters, which are crucial for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506). Additionally, certain piperazine compounds exhibit balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). ijrrjournal.com
Sigma receptors, which are implicated in various central nervous system disorders, are also a significant target for piperazine derivatives. A series of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) were synthesized and showed high affinity for sigma receptors. nih.gov Specifically, an ortho-iodinated analogue demonstrated an affinity 4.4 times greater than the parent compound SA4503. nih.gov Both sigma-1 and sigma-2 receptors have been targeted, with some piperazine derivatives showing higher affinity for σ1R over σ2R. acs.orgnih.govrsc.org Molecular modeling studies suggest that the piperidine (B6355638) moiety, when compared to piperazine in certain structures, can be a critical element for dual histamine (B1213489) H3 and sigma-1 receptor activity. acs.orgnih.gov
The 5-HT1A receptor, a subtype of the serotonin receptor, is another target for which piperazine derivatives have shown affinity, indicating their potential in neurological and psychiatric conditions.
Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound/Derivative | Target Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| Iodinated SA4503 analogue (ortho-iodo) | Sigma Receptors | IC50: 7.1 nM | nih.gov |
| Iodinated SA4503 analogue (meta-iodo) | Sigma Receptors | IC50: 31.0 nM | nih.gov |
| Iodinated SA4503 analogue (para-iodo) | Sigma Receptors | IC50: 77.3 nM | nih.gov |
| Piperidine-core derivative (Compound 5) | σ1 Receptor | Ki: 3.64 nM | acs.orgnih.gov |
| Piperazine-core derivative (Compound 4) | σ1 Receptor | Ki: 1531 nM | acs.orgnih.gov |
| Piperidine-core derivative (Compound 11) | σ1 Receptor | Ki: 4.41 nM | nih.gov |
Enzyme Inhibition Kinetics (e.g., Tyrosinase, Inosine-5′-monophosphate Dehydrogenase (IMPDH))
Cell-Based Functional Assays for Biological Activities
Cell-based assays have been instrumental in elucidating the biological effects of piperazine derivatives. These assays have demonstrated the potent anti-proliferative and apoptosis-inducing activities of certain piperazine compounds in various cancer cell lines. nih.govmdpi.comnih.gov For example, a novel piperazine derivative was found to inhibit cancer cell proliferation with a GI50 between 0.06-0.16 μM by targeting multiple cancer signaling pathways. nih.gov In studies on vindoline-piperazine conjugates, some derivatives showed significant growth inhibition of over -60% in colon, CNS, melanoma, renal, and breast cancer cell lines. mdpi.com
Furthermore, cell-based assays have confirmed the antiviral activity of piperazine derivatives against a range of viruses, including Chikungunya virus, Zika virus, and coronaviruses. acs.orgnih.govnih.gov For instance, a piperazine-containing compound, GC-78-HCl, exhibited potent antiviral activity against SARS-CoV-2 with an EC50 of 0.40 μM in Vero E6 cells. acs.org
Exploration of Therapeutic Potential Categories for Piperazine Derivatives
The diverse pharmacological profile of piperazine derivatives has led to the exploration of their therapeutic potential in several key areas. The piperazine nucleus is considered a versatile and medicinally important scaffold for developing potent therapeutic agents. apjhs.comresearchgate.net
Anti-infective Applications (e.g., Antimicrobial, Antiviral, Anthelmintic, Antimalarial, Anti-tubercular)
The piperazine scaffold is a cornerstone in the development of anti-infective agents, addressing the challenge of growing microbial resistance. researchgate.net
Antimicrobial: Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal activities. apjhs.comresearchgate.netresearchgate.netnih.gov They have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net Some derivatives have also exhibited promising antifungal activity against species like Candida albicans and Aspergillus niger. researchgate.net
Antiviral: The antiviral potential of piperazine derivatives is well-documented. nih.govnih.govgoogle.com They have been investigated as inhibitors of various viruses, including Chikungunya virus, Zika virus, and coronaviruses. acs.orgnih.govnih.gov The mechanism of action often involves inhibiting viral entry or key viral enzymes. nih.govnih.gov For instance, certain piperazine derivatives act as entry inhibitors for the Zika virus. nih.gov
Anthelmintic: Piperazine and its derivatives have a long history as anthelmintic agents. researchgate.netnih.govijprs.com Studies have shown their efficacy against various parasitic worms, such as Eisenia fetida and Trichinella spiralis. nih.govijprs.com
Antimalarial: The fight against malaria has also benefited from the development of piperazine-based compounds. acs.orgnih.govnih.goveurekaselect.comdtic.milbenthamdirect.com Several derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgnih.gov Some compounds have demonstrated high activity against both chloroquine-sensitive and resistant strains. acs.orgnih.gov
Anti-tubercular: Piperazine derivatives have emerged as promising candidates for the treatment of tuberculosis. rsc.orgnih.govnih.gov They have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov For example, the benzothiazinone derivative TZY-5-84, which contains a piperazine moiety, exhibited a low minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. nih.gov
Table 2: Anti-infective Activity of Selected Piperazine Derivatives
| Derivative Class | Target Organism/Virus | Activity/Potency | Reference |
|---|---|---|---|
| Benzothiazinone (TZY-5-84) | Mycobacterium tuberculosis H37Rv | MIC: 0.014 - 0.015 mg/L | nih.gov |
| N-(amino)piperazinyl benzothiazinone (Compound 2c) | Mycobacterium tuberculosis H37Rv & MDR-MTB | MIC: 4.00 - <1 ng/mL | nih.gov |
| Trisubstituted piperazine (GC-78-HCl) | SARS-CoV-2 | EC50: 0.40 μM | acs.org |
| 1-Aryl-4-arylmethylpiperazine | Zika Virus, Coronavirus, Influenza A | Active at low micromolar levels | nih.gov |
| Betulinic acid derivative (Compound 4a) | Plasmodium falciparum 3D7 | IC50: 1 μM | nih.gov |
| 1,4-disubstituted piperazines (Compounds 5a-5j) | Eisenia fetida | Promising activity at 5mg/ml |
Anti-inflammatory and Immunomodulatory Activities
Piperazine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govontosight.aithieme-connect.comnih.govnih.govnih.gov
Several studies have shown that piperazine-containing compounds can inhibit the production of pro-inflammatory mediators. For instance, certain derivatives have been found to inhibit nitrite (B80452) production and the generation of tumor necrosis factor-alpha (TNF-α). nih.gov One study reported that a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced paw edema and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov The anti-inflammatory effects of some piperazine derivatives are thought to be mediated through the inhibition of signaling pathways like NF-κB and MAPK. ontosight.ai
In terms of immunomodulatory activity, alcoholic extracts of Piper longum and its active component piperine (B192125) have been shown to increase total white blood cell counts and enhance the number of plaque-forming cells in mice, suggesting an immunostimulatory effect. nih.gov
Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives
| Compound/Derivative | Assay/Model | Effect | Reference |
|---|---|---|---|
| PD-1 | Nitrite Production Inhibition | Up to 39.42% at 10 μM | nih.gov |
| PD-1 | TNF-α Generation Inhibition | Up to 56.97% at 10 μM | nih.gov |
| PD-2 | Nitrite Production Inhibition | Up to 33.7% at 10 μM | nih.gov |
| PD-2 | TNF-α Generation Inhibition | Up to 44.73% at 10 μM | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema | Reduced edema formation | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Pleurisy test | Reduced cell migration and pro-inflammatory cytokines | nih.gov |
| Piperazine derivative 6a | para-xylene-induced mice ear-swelling | Significant anti-inflammatory activity | nih.gov |
| Indole derivatives 2 and 11 | In vitro anti-inflammatory assays | 2- and 4.3-fold more active than ASA |
Central Nervous System Activities (e.g., Antidepressant, Antipsychotic, Anxiolytic)
The piperazine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a wide array of compounds with pronounced pharmacological effects on the central nervous system (CNS). ijrrjournal.comresearchgate.net Piperazine derivatives have been extensively investigated for their potential as antidepressant, antipsychotic, and anxiolytic agents, primarily due to their ability to interact with various neurotransmitter receptors. ijrrjournal.comresearchgate.netsilae.it The flexible six-membered ring containing two nitrogen atoms allows for diverse substitutions, leading to compounds with tailored affinities for specific biological targets. ijrrjournal.com
Many centrally acting drugs incorporate the piperazine ring, which often plays a crucial role in their activity on monoamine pathways. researchgate.net For instance, derivatives such as meta-chlorophenylpiperazine and trifluoromethylphenylpiperazine are known for their effects on serotonin (5-HT) receptors. ijrrjournal.comsilae.it The anxiolytic drug buspirone (B1668070) and the antidepressant trazodone (B27368) are examples of clinically approved medications that feature a piperazine core. nih.gov Research has shown that the introduction of different aryl groups to the piperazine structure can significantly alter its binding profile to receptors like dopamine and serotonin, which are key targets in the treatment of psychosis, depression, and anxiety. nih.gov
While the broader class of piperazine-based scaffolds is a fertile ground for the development of CNS-active drugs, specific pharmacological data concerning the antidepressant, antipsychotic, or anxiolytic activities of 2-(3,5-Dibenzyloxyphenyl)piperazine are not extensively detailed in the reviewed scientific literature. Computational studies on some piperazine derivatives suggest favorable properties like the ability to cross the blood-brain barrier, which is a prerequisite for CNS activity. cuestionesdefisioterapia.comresearchgate.net However, dedicated in-vitro and in-vivo investigations on the specific CNS effects of this compound have not been prominently reported.
Table 1: Examples of Piperazine Derivatives and their CNS-Related Activities This table provides examples of various piperazine derivatives and their documented or investigated activities related to the central nervous system. Note that specific activity for this compound is not included due to a lack of available data in the search results.
| Compound/Derivative Class | Primary CNS-Related Activity | Receptor/Mechanism of Action (if specified) |
|---|---|---|
| Arylpiperazines | Antidepressant, Anxiolytic | Serotonin (5-HT) and Dopamine receptor modulation |
| Buspirone | Anxiolytic | 5-HT1A receptor partial agonist |
| Trazodone | Antidepressant | Serotonin antagonist and reuptake inhibitor |
| Trifluoromethylphenylpiperazine (TFMPP) | Anxiolytic | 5-HT receptor agonist |
| meta-Chlorophenylpiperazine (m-CPP) | Anxiolytic | 5-HT receptor agonist |
Melanin (B1238610) Synthesis Modulation and Related Biological Effects
The modulation of melanin biosynthesis is a significant area of research, particularly for the development of agents that can treat hyperpigmentation disorders. nih.gov The key enzyme in this process is tyrosinase, which catalyzes the initial steps of melanin production. nih.gov Consequently, tyrosinase inhibitors are of great interest as potential skin-whitening and anti-melanogenic agents. nih.govresearchgate.net The piperazine scaffold has emerged as a promising core structure for the design of novel tyrosinase inhibitors. researchgate.net
Several studies have synthesized and evaluated piperazine derivatives for their ability to inhibit tyrosinase. nih.govresearchgate.netresearchgate.net For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives showed potent inhibitory activity against tyrosinase from Agaricus bisporus. nih.govresearchgate.net The most effective compounds in this series were more potent than the reference inhibitor, kojic acid, and demonstrated a competitive mechanism of inhibition. nih.gov Molecular docking studies suggest that these piperazine-based compounds can fit into the catalytic site of both mushroom and human tyrosinase. nih.govresearchgate.net Furthermore, selected potent inhibitors have been shown to reduce melanogenesis in B16F10 melanoma cells without significant cytotoxicity. nih.gov
Another example is piperine, a natural compound containing a piperidine ring (closely related to piperazine), which has been shown to reduce melanin production by inhibiting tyrosinase activity and downregulating the expression of genes involved in melanogenesis, such as TYR and TRP-1. nih.gov While the piperazine and piperidine scaffolds show promise in the modulation of melanin synthesis, specific investigations into the effects of This compound on tyrosinase activity or melanin production have not been identified in the reviewed literature. The existing research focuses on other substituted piperazine derivatives, highlighting the potential of this chemical class for further exploration in cosmetology and dermatology. nih.govresearchgate.net
Table 2: Investigated Piperazine Derivatives as Melanin Synthesis Modulators This table summarizes findings on piperazine derivatives that have been studied for their effects on melanin synthesis, primarily through tyrosinase inhibition. Specific data for this compound is not available in the searched literature.
| Compound/Derivative Class | Type of Study | Key Finding |
|---|---|---|
| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanones | In vitro enzyme assay, Cell-based assay, Molecular docking | Potent competitive inhibition of Agaricus bisporus tyrosinase; reduced melanogenesis in B16F10 cells. nih.govresearchgate.net |
| Piperazine derivatives with 1,2,4-triazole (B32235) nucleus | In vitro enzyme assay, Molecular docking | Showed potent tyrosinase inhibitory activity. researchgate.net |
| Piperine (related piperidine compound) | In vitro enzyme assay, Cell-based assay | Reduced cellular tyrosinase activity and intracellular melanin content in B16F10 cells. nih.gov |
Biosynthetic Origins and Metabolic Pathways of Natural Piperazine Derivatives
Naturally occurring piperazine derivatives, often referred to as piperazine alkaloids, are produced by a variety of organisms, particularly fungi. rsc.org Their biosynthesis is a subject of ongoing research, revealing complex and elegant enzymatic strategies for their construction. nih.govacs.orgnih.gov The core piperazine ring in these natural products is typically derived from the condensation of two amino acid molecules. nih.gov
A common biosynthetic route involves nonribosomal peptide synthetases (NRPSs). nih.govacs.orgnih.gov These large, multifunctional enzymes can activate two amino acids, often L-tyrosine or L-tryptophan, and catalyze the formation of a dipeptide intermediate. nih.gov This intermediate is then cyclized to form a diketopiperazine, which can be subsequently reduced to the piperazine ring. nih.gov For instance, the biosynthesis of herquline A, a fungal piperazine alkaloid, begins with an NRPS that creates a di-tyrosine piperazine intermediate. nih.gov
Following the formation of the basic piperazine scaffold, a variety of tailoring enzymes introduce structural diversity. Cytochrome P450 monooxygenases are frequently involved, catalyzing reactions such as hydroxylation. acs.orgnih.gov In the biosynthesis of fischerazines, a P450 enzyme installs hydroxyl groups on dibenzyl-piperazine precursors, which then triggers a cascade of cyclization events to form complex diazabicyclic structures. acs.orgnih.gov Other modifications can include N-methylation and N-acetylation, further diversifying the final products. nih.govacs.org
The metabolism of piperazine-containing compounds, including both natural products and synthetic drugs, has been extensively studied. nih.govnih.govrsc.org In humans, the metabolic fate of arylpiperazine derivatives often involves N-dealkylation mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov The resulting 1-aryl-piperazine metabolites can themselves be pharmacologically active. nih.gov Further metabolism often proceeds through oxidation of the aromatic ring, catalyzed primarily by CYP2D6, followed by conjugation and excretion. nih.gov Other metabolic reactions observed for the piperazine ring include hydroxylation and the formation of reactive iminium ion intermediates, which can be trapped by nucleophiles. rsc.org
Structure Activity Relationship Sar Studies of 2 3,5 Dibenzyloxyphenyl Piperazine Derivatives
Impact of Piperazine (B1678402) Ring Substituents on Biological Potency and Selectivity
The piperazine ring, a central feature of this compound class, offers multiple sites for chemical modification. Alterations to the substituents on both the nitrogen and carbon atoms of this ring have been shown to profoundly affect the biological activity and receptor selectivity of the resulting derivatives.
The nitrogen atoms of the piperazine ring, designated N1 and N4, are key points for structural modification that significantly influence the pharmacological properties of the derivatives. The nature of the substituents at these positions can dictate the compound's affinity and selectivity for various biological targets.
Research on related piperazine-containing compounds has consistently shown that the substituents on the piperazine nitrogens are crucial for biological activity. For instance, in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the introduction of specific ether and phenoxyethyl groups at the N4 position led to compounds with high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.gov One of the most promising compounds from this series, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrated very high affinity for the 5-HT1A receptor. nih.gov
Similarly, studies on other piperazine derivatives have highlighted the importance of the N1 substituent. In a series of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists, bulky hydrophobic aroyl or aryl groups attached to the N1 position were found to alter the selectivity profile for different NMDA receptor subunits. nih.gov For example, a phenanthrenyl-2-carbonyl analogue showed a significant increase in affinity and selectivity for NR2C and NR2D subunits over NR2A and NR2B. nih.gov This indicates that the size and nature of the N1-substituent are critical for fine-tuning receptor interactions.
The table below summarizes the impact of various N-substituents on the biological activity of piperazine derivatives, drawing parallels for the potential modification of 2-(3,5-dibenzyloxyphenyl)piperazine.
| Derivative Class | N-Substituent | Observed Biological Effect |
| 1-(2-methoxyphenyl)piperazines nih.gov | Ether and phenoxyethyl groups at N4 | High affinity for 5-HT1A receptors |
| Piperazine-2,3-dicarboxylic acids nih.gov | Bulky hydrophobic groups at N1 | Altered selectivity for NMDA receptor subunits |
| 3,5-diarylisoxazolines researchgate.net | Various groups on piperazine NH | Significant influence on anti-inflammatory and anticancer activities |
While substitutions on the nitrogen atoms are more common, modifications to the carbon atoms of the piperazine ring also play a significant role in modulating biological activity. These substitutions can introduce steric bulk, alter the ring's conformation, and create new interaction points with biological targets.
In a study of 1-piperazino-3-arylindans, the introduction of small substituents at the C2 position of the piperazine ring, such as methyl, dimethyl, spirocyclobutyl, or spirocyclopentyl groups, was found to be critical for potent D1 and D2 dopamine (B1211576) receptor antagonism. nih.gov This suggests that even minor changes to the carbon framework of the piperazine ring can have a substantial impact on receptor binding and functional activity. These findings highlight that the steric and conformational effects induced by C-substituents can be a key determinant of the pharmacological profile. nih.gov
The stereochemistry of these carbon substituents is also a critical factor. For many biologically active piperazine derivatives, different enantiomers exhibit distinct potencies and selectivities, underscoring the importance of a specific three-dimensional arrangement for optimal receptor interaction.
Role of the Dibenzyloxyphenyl Moiety in Receptor Recognition and Pharmacological Efficacy
The 3,5-dibenzyloxyphenyl group is a large, lipophilic moiety that plays a crucial role in how these molecules interact with their biological targets. This part of the molecule is often responsible for anchoring the compound in the binding pocket of a receptor and can contribute significantly to both affinity and efficacy.
The two benzyloxy groups provide multiple potential hydrogen bond acceptor sites and can engage in hydrophobic and aromatic stacking interactions with amino acid residues in the receptor binding site. The meta-substitution pattern (3,5-positioning) of these groups on the phenyl ring dictates their spatial orientation, which is critical for fitting into a specific binding pocket.
In studies of related phenylpiperazine compounds, the nature and position of substituents on the phenyl ring have been shown to be a determining factor for receptor affinity. For example, in a series of coumarin-piperazine derivatives, substituents at the ortho or meta position of the phenyl ring of the piperazine moiety were found to have a decisive effect on affinity for 5-HT1A receptors. nih.gov This underscores the importance of the substitution pattern on the phenyl ring for receptor recognition. While the specific 3,5-dibenzyloxy substitution of the parent compound is unique, these findings suggest that this arrangement is likely a key contributor to its pharmacological profile.
Conformational Analysis and its Correlation with Observed Biological Activities
Conformational analysis of 2-substituted piperazines has revealed that an axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov The axial orientation places the key interacting groups in a specific spatial arrangement that can mimic the binding mode of endogenous ligands or other potent drugs. nih.gov For instance, molecular modeling studies have shown that the R enantiomers of some 2-substituted piperazines can bind to the α7 nicotinic acetylcholine (B1216132) receptor with a specific orientation of their nitrogen atoms that mimics that of epibatidine, a potent nicotinic agonist. nih.gov
The flexibility of the dibenzyloxy groups also contributes to the conformational landscape of these molecules. The ability of these groups to rotate and adopt different orientations can allow the molecule to adapt its shape to fit into various binding pockets, potentially leading to activity at multiple targets. Computational studies are often employed to predict the preferred low-energy conformations of these molecules and to correlate these conformations with their observed biological activities.
Rational Design Principles Derived from SAR for Optimized Derivatives
The collective SAR data provides a set of guiding principles for the rational design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Key design principles include:
Targeted N-Substitution: The selection of specific substituents for the N1 and N4 positions of the piperazine ring is a primary strategy for modulating receptor affinity and selectivity. For example, introducing bulky, hydrophobic groups at N1 can enhance selectivity for certain receptor subtypes, while modifying the N4 substituent can fine-tune affinity for targets like serotonin receptors. nih.govnih.gov
Piperazine Ring Scaffolding: The introduction of small alkyl or spirocyclic substituents on the carbon atoms of the piperazine ring can be used to enhance potency and influence the agonist/antagonist profile of the compounds. nih.gov The stereochemistry of these substituents must be carefully controlled to ensure optimal interaction with the target.
Bioisosteric Replacement: The benzyloxy groups of the dibenzyloxyphenyl moiety can be replaced with other groups that have similar electronic and steric properties (bioisosteres) to explore new interactions with the receptor and to modify the physicochemical properties of the molecule.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating cyclic structures or introducing double bonds, can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new chemical entities with optimized therapeutic potential.
Future Research Directions and Perspectives for 2 3,5 Dibenzyloxyphenyl Piperazine
Development of Novel and Efficient Synthetic Methodologies for Chemical Diversification
The future development of 2-(3,5-Dibenzyloxyphenyl)piperazine as a potential therapeutic agent hinges on the ability to create a diverse library of related compounds for structure-activity relationship (SAR) studies. While the specific synthesis of this compound is not detailed in extensive literature, general methods for creating phenylpiperazine derivatives are well-established and can be adapted. acs.orgwikipedia.org
A common approach involves the reaction of a suitably substituted aryl halide with piperazine (B1678402), or the coupling of a phenyl-containing fragment with a pre-formed piperazine ring. For diversification, parallel synthesis and combinatorial chemistry approaches could be highly effective. mdpi.com These techniques allow for the rapid generation of a multitude of analogs by systematically varying the substituents on both the phenyl ring and the second nitrogen of the piperazine moiety. For instance, the benzyl (B1604629) groups could be replaced with other functionalities, or the piperazine nitrogen could be derivatized with a range of alkyl, acyl, or heterocyclic groups.
Future synthetic efforts could focus on solid-phase synthesis, which has been successfully used to create libraries of piperazine-tethered thiazole (B1198619) compounds. mdpi.com This methodology would allow for the efficient purification and screening of a large number of derivatives. Furthermore, the development of novel catalytic systems, for example, using palladium catalysts for C-N coupling reactions, could improve the efficiency and scope of the synthesis of this compound analogs. nih.gov
Table 1: Potential Synthetic Strategies for Diversification
| Strategy | Description | Potential Outcome |
| Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. | Rapid generation of a focused library of analogs for initial screening. |
| Combinatorial Chemistry | Systematic combination of a set of building blocks to create a large and diverse library of compounds. | Exploration of a wide chemical space to identify novel active compounds. |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for easy purification. | High-throughput synthesis and screening of a large number of derivatives. |
| Catalytic C-N Coupling | Use of transition metal catalysts to form the bond between the phenyl ring and the piperazine. | Efficient and versatile synthesis of a wide range of phenylpiperazine derivatives. |
Integration of Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. For a molecule like this compound, a variety of computational techniques could be employed.
Molecular docking studies could be used to predict the binding of this compound and its analogs to the active sites of various protein targets. nih.govnih.gov This would allow for the prioritization of compounds for synthesis and biological testing. For example, docking studies have been used to investigate the interaction of phenylpiperazine derivatives with topoisomerase IIα, a known anticancer target. nih.gov
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.
Table 2: Applicable Computational Techniques
| Technique | Application | Potential Insights |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. | Identification of key binding interactions and prioritization of compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessment of binding stability and conformational changes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Prediction of the activity of new analogs and guidance for lead optimization. |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. | Design of new compounds with improved activity and selectivity. |
Exploration of Unconventional Pharmacological Targets and Mechanism of Action Studies
The phenylpiperazine scaffold is known to interact with a wide range of biological targets. nih.gov While many existing drugs containing this motif target well-established receptors and enzymes, there is significant potential for this compound and its derivatives to interact with novel or unconventional targets.
Future research should involve broad-based screening of this compound class against a diverse panel of pharmacological targets. This could include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. For instance, some piperazine derivatives have shown activity against histamine (B1213489) H3 receptors and sigma-1 receptors. nih.gov The unique substitution pattern of this compound may confer selectivity for a particular target or a novel profile of activity.
Once a promising target is identified, detailed mechanism of action studies will be crucial. These studies would aim to elucidate how the compound exerts its pharmacological effect at the molecular and cellular levels. This could involve a variety of experimental techniques, including enzymatic assays, cell-based functional assays, and biophysical methods to characterize the drug-target interaction.
Investigation of Polypharmacology and Synergistic Effects in Complex Biological Systems
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized and sometimes desirable attribute in drug discovery. nih.gov The phenylpiperazine scaffold is known to be present in multi-targeting compounds. nih.gov Given the structural complexity of this compound, it is plausible that it and its analogs could exhibit polypharmacological profiles.
Future research should investigate the potential for this compound class to modulate multiple targets simultaneously. This could be particularly relevant in complex diseases such as cancer or neurodegenerative disorders, where multiple pathways are often dysregulated. For example, a compound that inhibits a key enzyme while also blocking a pro-survival signaling pathway could have a more profound therapeutic effect than a highly selective agent.
Furthermore, the potential for synergistic effects with existing drugs should be explored. It has been shown that some phenylpiperazine derivatives can act synergistically with established anticancer drugs like doxorubicin. nih.gov Investigating such combinations could lead to the development of more effective combination therapies with improved efficacy and potentially reduced side effects.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(3,5-Dibenzyloxyphenyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted synthesis (e.g., coupling nitriles with hydrazides under controlled power and time) improves reaction efficiency and yield compared to conventional heating. For example, microwave conditions (e.g., 20 mW, 128–256 scans) reduce reaction time by 50–70% while maintaining >85% purity . Solvent choice (e.g., acetone for sulfonamide derivatization) and stoichiometric ratios of intermediates (e.g., N-BOC piperazine) are critical to minimize side products .
Q. How can spectrophotometric methods be applied to quantify this compound in reaction mixtures?
- Methodological Answer : A proton transfer reaction with 3,5-dinitrosalicylic acid (DNS) in basic media forms a yellow chromophore (λmax = 410 nm) with a linear range of 0.5–20 µg/ml. Calibration requires pH control (pH 10–12) and correction for interfering benzyloxy groups via blank subtraction. Recovery rates >99% and RSD <2% are achievable with proper validation .
Q. What analytical techniques are recommended for structural confirmation of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 3.51 ppm for piperazine protons, δ 6.92–7.97 ppm for aromatic protons) .
- LC-MS : To verify molecular ions (e.g., [M+H]+ at m/z 484 for dichlorophenyl derivatives) and assess purity .
- Raman microspectroscopy : For distinguishing isomers (e.g., trifluoromethylphenyl vs. chlorophenyl substituents) via multivariate analysis (PCA/LDA) of peak positions and intensities .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring affect biological activity, and what SAR trends are observed?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 3,5-positions enhance receptor binding affinity (e.g., dopamine D3 receptors) by 3–5-fold compared to unsubstituted analogs. This is attributed to improved hydrophobic interactions and π-stacking .
- Benzyloxy groups increase metabolic stability by reducing CYP3A4-mediated oxidation. In vitro assays (e.g., microsomal stability tests) show a 2.5× increase in half-life compared to non-benzylated analogs .
Q. How can conflicting data on the stability of this compound derivatives under acidic conditions be resolved?
- Methodological Answer : Contradictions arise from varying protonation states of the piperazine ring.
- Experimental Design : Conduct stability studies at pH 1–6 (simulating gastric conditions) using HPLC monitoring.
- Key Findings : Degradation occurs at pH <3 due to benzyl ether cleavage (t₁/₂ = 2–4 hrs). Stabilization strategies include co-formulating with enteric coatings or substituting benzyloxy groups with methoxy .
Q. What computational approaches are effective in predicting the physicochemical properties of this compound analogs?
- Methodological Answer :
- QSAR models : Use descriptors like logP, TPSA, and hydrogen bond acceptor/donor counts to predict solubility (e.g., ESOL logS = −4.2 ± 0.3) and GI absorption (e.g., 75–85% for analogs with <90 Ų TPSA) .
- Molecular docking : Induced-fit docking (e.g., Schrödinger Suite) identifies optimal binding conformations for D3 receptor ligands (RMSD <1.5 Å) .
Q. How do stereochemical variations (e.g., enantiomers) impact the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Chiral HPLC separation (e.g., Chiralpak AD-H column) reveals enantiomer-specific differences:
- (R)-enantiomers : Show 2× higher BBB permeability (Papp = 12 × 10⁻⁶ cm/s) than (S)-enantiomers due to favorable membrane interactions .
- Metabolic clearance : (S)-enantiomers are preferentially glucuronidated (CLint = 45 mL/min/kg vs. 28 mL/min/kg for (R)) in hepatocyte assays .
Methodological Considerations
- Synthetic Challenges : Optimize benzylation via Buchwald-Hartwig coupling to avoid over-alkylation. Use Pd(OAc)₂/Xantphos catalysts for regioselective arylations .
- Data Validation : Cross-validate spectrophotometric results with LC-MS to account for matrix effects in complex mixtures .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) when handling corrosive intermediates (e.g., sulfonyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
